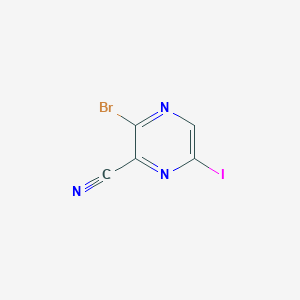

3-Bromo-6-iodopyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Brom-6-iodpyrazin-2-carbonitril: ist eine heterocyclische organische Verbindung mit der Summenformel C5HBrIN3 und einem Molekulargewicht von 309,89 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein von Brom- und Iodatomen aus, die an einen Pyrazinring gebunden sind, zusammen mit einer Nitrilgruppe in der 2-Position. Es wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung und in industriellen Prozessen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-6-iodpyrazin-2-carbonitril beinhaltet typischerweise die Halogenierung von Pyrazinderivaten. Eine übliche Methode umfasst die Bromierung und Iodierung von Pyrazin-2-carbonitril. Die Reaktionsbedingungen erfordern oft die Verwendung von Halogenierungsmitteln wie Brom und Iod in Gegenwart von Katalysatoren oder unter bestimmten Temperaturbedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Brom-6-iodpyrazin-2-carbonitril kann großtechnische Halogenierungsprozesse umfassen. Diese Prozesse werden auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Brom-6-iodpyrazin-2-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Iodatome können mit anderen funktionellen Gruppen durch nucleophile oder elektrophile Reagenzien substituiert werden.

Kupplungsreaktionen: Es kann an Kreuzkupplungsreaktionen wie Suzuki-Miyaura- und Sonogashira-Kupplungen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat können unter milden Bedingungen verwendet werden.

Kreuzkupplungsreaktionen: Palladium- oder Kupferkatalysatoren werden häufig verwendet, oft in Gegenwart von Basen wie Kaliumcarbonat.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Kupplungsreaktionen zu Biarylverbindungen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyrazinring einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie: 3-Brom-6-iodpyrazin-2-carbonitril wird als Baustein in der organischen Synthese verwendet. Es ist wertvoll für den Aufbau komplexer Moleküle und die Untersuchung von Reaktionsmechanismen .

Biologie und Medizin: In der biologischen Forschung kann diese Verbindung zur Synthese bioaktiver Moleküle verwendet werden, was möglicherweise zur Entwicklung neuer Pharmazeutika führt .

Industrie: Industriell wird es zur Herstellung von fortschrittlichen Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Farbstoffen verwendet .

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-6-iodpyrazin-2-carbonitril in chemischen Reaktionen beinhaltet die Aktivierung des Pyrazinrings durch die elektronenziehenden Effekte der Brom- und Iodatome. Diese Aktivierung erleichtert verschiedene Substitutions- und Kupplungsreaktionen. Die beteiligten molekularen Ziele und Wege hängen von der jeweiligen Anwendung und der Art der reagierenden Spezies ab .

Wirkmechanismus

The mechanism of action of 3-Bromo-6-iodopyrazine-2-carbonitrile in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-Brom-6-chlorpyridin-2-carbonitril: Ähnlich in der Struktur, aber enthält ein Chloratom anstelle von Iod.

3-Brom-6-fluorpyrazin-2-carbonitril: Enthält ein Fluoratom anstelle von Iod.

Einzigartigkeit: 3-Brom-6-iodpyrazin-2-carbonitril ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Iodatomen, die im Vergleich zu Verbindungen mit anderen Halogenen unterschiedliche Reaktivitätsmuster aufweisen. Diese doppelte Halogenierung ermöglicht vielseitige synthetische Anwendungen und die Bildung verschiedener Produkte .

Eigenschaften

Molekularformel |

C5HBrIN3 |

|---|---|

Molekulargewicht |

309.89 g/mol |

IUPAC-Name |

3-bromo-6-iodopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |

InChI-Schlüssel |

GXVGMTWFNMJPKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C(=N1)Br)C#N)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)